Cas no 923022-40-6 (7-Bromo-6-fluoroisoquinoline)

7-Bromo-6-fluoroisoquinoline structure
7-Bromo-6-fluoroisoquinoline structure
Nome do Produto:7-Bromo-6-fluoroisoquinoline
N.o CAS:923022-40-6
MF:C9H5BrFN
MW:226.04510474205
MDL:MFCD11846300
CID:753628
PubChem ID:53402964

7-Bromo-6-fluoroisoquinoline Propriedades químicas e físicas

Nomes e Identificadores

    • 7-Bromo-6-fluoroisoquinoline
    • 6-Fluoro-7-bromoisoquinoline
    • Isoquinoline, 7-bromo-6-fluoro-
    • 6-fluoro-7-bromo-isoquinoline
    • 7-bromo-6-fluoro-isoquinoline
    • Isoquinoline,7-bromo-6-fluoro
    • QC-9377
    • ABZAYLFRWGIRDU-UHFFFAOYSA-N
    • 6478AJ
    • FCH1406257
    • SY023347
    • AX8240749
    • AB0076400
    • 7-Bromo-6-fluoroisoquinoline (ACI)
    • MFCD11846300
    • AKOS016014064
    • DA-35758
    • CS-0171524
    • EN300-383975
    • Z1269149653
    • 923022-40-6
    • SCHEMBL1571950
    • AS-37806
    • DTXSID10695087
    • MDL: MFCD11846300
    • Inchi: 1S/C9H5BrFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H
    • Chave InChI: ABZAYLFRWGIRDU-UHFFFAOYSA-N
    • SMILES: FC1C(Br)=CC2C(=CC=NC=2)C=1

Propriedades Computadas

  • Massa Exacta: 224.95900
  • Massa monoisotópica: 224.95894g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 165
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 12.9
  • XLogP3: 2.9

Propriedades Experimentais

  • Cor/Forma: Pale-yellow to Yellow-brown Solid
  • Ponto de ebulição: 311.8±22.0℃ at 760 mmHg
  • PSA: 12.89000
  • LogP: 3.13640

7-Bromo-6-fluoroisoquinoline Informações de segurança

7-Bromo-6-fluoroisoquinoline Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
Chemenu
CM144074-1g
7-Bromo-6-fluoroisoquinoline
923022-40-6 97%
1g
$*** 2023-05-29
Chemenu
CM144074-5g
7-Bromo-6-fluoroisoquinoline
923022-40-6 97%
5g
$*** 2023-05-29
AstaTech
61661-1/G
6-FLUORO-7-BROMOISOQUINOLINE
923022-40-6 95%
1g
$330 2023-09-16
Alichem
A189006053-1g
7-Bromo-6-fluoroisoquinoline
923022-40-6 97%
1g
$490.60 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D852295-250mg
7-Bromo-6-fluoroisoquinoline
923022-40-6 95%
250mg
1,124.10 2021-05-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ1011-100MG
7-bromo-6-fluoroisoquinoline
923022-40-6 95%
100MG
¥ 310.00 2023-04-12
Chemenu
CM144074-1g
7-Bromo-6-fluoroisoquinoline
923022-40-6 97%
1g
$396 2021-08-05
Enamine
EN300-383975-0.1g
7-bromo-6-fluoroisoquinoline
923022-40-6 95.0%
0.1g
$81.0 2025-02-20
Enamine
EN300-383975-5.0g
7-bromo-6-fluoroisoquinoline
923022-40-6 95.0%
5.0g
$822.0 2025-02-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBGJ1011-1G
7-bromo-6-fluoroisoquinoline
923022-40-6 95%
1g
¥ 1,287.00 2023-04-12

7-Bromo-6-fluoroisoquinoline Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; overnight, rt
1.3 Reagents: Tosyl chloride ,  Pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.5 Reagents: Water ;  cooled
Referência
Preparation of substituted isoquinolines and isoquinolinones as rho kinase inhibitors for therapy
, World Intellectual Property Organization, , ,

Método de produção 2

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h; rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; overnight, rt
1.3 Reagents: Acetic acid ;  rt
1.4 Reagents: Tosyl chloride ,  Pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; rt
1.5 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  overnight, rt
Referência
Cycloalkylamine substituted isoquinoline and isoquinolinone derivatives as Rho-kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ;  2 d, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  cooled
Referência
Preparation of pyrazole-4-carboxamides and imidazole-4-carboxamides as selective plasma kallikrein inhibitors
, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção
1.1 Solvents: Toluene ;  overnight, rt
1.2 Reagents: Phosphorus pentoxide ,  Sulfuric acid Solvents: Water ;  1 h, 160 °C; 160 °C → rt
1.3 Reagents: Water ;  cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, cooled
Referência
Preparation of substituted pyrimidine derivatives as antagonists of the histamine H4 receptor
, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ;  0 °C; 2 h, 50 °C; 50 °C → 0 °C
1.7 Reagents: Water ;  cooled
Referência
6-Substituted isoquinolines and isoquinolinones as Rho, PKA and PKG kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção
1.1 Solvents: Toluene ;  overnight, rt
1.2 Reagents: Phosphorus pentoxide ,  Sulfuric acid Solvents: Water ;  1 h, 160 °C; cooled
1.3 Reagents: Water ;  cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, cooled
Referência
Preparation of 4,6-disubstituted 2-amino-pyrimidines as histamine H4 receptor modulators
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, rt; cooled
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; overnight, rt
1.3 Reagents: p-Toluenesulfonic acid ,  Pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; rt
1.4 Reagents: Aluminum chloride Solvents: Dichloromethane ;  overnight, rt
1.5 Reagents: Water ;  cooled
Referência
Preparation of piperidinyl isoquinolone derivatives as Rho-kinase inhibitors
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C
1.5 Reagents: Tosyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; rt
1.6 Reagents: Aluminum chloride Solvents: Dichloromethane ;  overnight, rt
1.7 Reagents: Water ;  cooled
Referência
Preparation of cyclohexylamine substituted isoquinolones as Rho-kinase inhibitors
, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ;  4 h, rt; overnight, rt
Referência
Cycloalkylamine substituted isoquinolone and isoquinolinone derivatives as Rho kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Método de produção 10

Condições de reacção
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  4 h, reflux; reflux → rt
1.2 Reagents: Sodium borohydride Solvents: Ethanol ;  2 h, rt; overnight, rt
1.3 Reagents: Acetic acid
1.4 Reagents: Tosyl chloride Solvents: Dichloromethane ,  Pyridine ;  3 h, rt
1.5 Reagents: Aluminum chloride Solvents: Dichloromethane ;  4 h, rt; overnight, rt
1.6 Reagents: Water ;  cooled
Referência
Substituted isoquinoline and isoquinolinone derivatives and their preparation and use in the treatment of Rho-kinase associated diseases
, World Intellectual Property Organization, , ,

7-Bromo-6-fluoroisoquinoline Raw materials

7-Bromo-6-fluoroisoquinoline Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:923022-40-6)7-Bromo-6-fluoroisoquinoline
A860122
Pureza:99%/99%/99%
Quantidade:1g/5g/25g
Preço ($):178.0/796.0/2785.0